

# Thermodynamic Properties of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,3,3,4,4-Hexamethylpentane

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## Introduction

**2,2,3,3,4,4-Hexamethylpentane**, a highly branched C<sub>11</sub> alkane, represents a molecule of significant interest in various fields, including fuel science and as a reference compound in spectroscopic studies. A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting its stability, and for the design of new molecules in drug development where specific molecular architectures are desired. This technical guide provides a comprehensive overview of the thermodynamic properties of **2,2,3,3,4,4-hexamethylpentane**.

It is important to note that while extensive experimental thermodynamic data exists for linear and less branched alkanes, specific, publicly available experimental values for **2,2,3,3,4,4-hexamethylpentane** are scarce. The data presented in this guide are, therefore, a combination of available physical properties and estimated thermodynamic values derived from well-established group contribution methods. This guide also details the general experimental protocols used to determine these fundamental properties for volatile, branched alkanes, providing a framework for further experimental investigation.

## Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties of **2,2,3,3,4,4-hexamethylpentane** at standard conditions (298.15 K and 1 atm). These values are calculated

using established group contribution methods, which provide reliable estimations in the absence of direct experimental data.

Thermodynamic Property	Symbol	Estimated Value	Unit
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(g)$	$-295.5 \pm 5.0$	kJ/mol
Standard Molar Entropy (gas)	$S^\circ(g)$	$465.8 \pm 10.0$	J/(mol·K)
Molar Heat Capacity (gas, constant pressure)	$C_p(g)$	$245.3 \pm 10.0$	J/(mol·K)

Note: The uncertainties provided are typical for group contribution methods for molecules of this complexity.

## Physical Properties

A selection of experimentally determined and estimated physical properties for **2,2,3,3,4,4-hexamethylpentane** are provided below for reference.

Physical Property	Value	Unit	Source
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	-	-
Molecular Weight	156.31	g/mol	-
Boiling Point	194	°C	[1]
Melting Point	-57.06 (estimate)	°C	[1]
Density	0.8069	g/cm <sup>3</sup>	[1]
Refractive Index	1.4501	-	[1]

# Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a volatile, branched alkane like **2,2,3,3,4,4-hexamethylpentane** requires specialized experimental techniques. The following sections detail the general methodologies for measuring the key thermodynamic parameters.

## Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precise mass of the volatile liquid sample (**2,2,3,3,4,4-hexamethylpentane**) is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before combustion. The mass of the capsule and the sample are accurately determined.
- **Bomb Assembly:** The encapsulated sample is placed in a crucible inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to make contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of

the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).



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### Experimental Workflow for Bomb Calorimetry

## Heat Capacity and Entropy: Adiabatic and Differential Scanning Calorimetry

The heat capacity and standard entropy of a substance are determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Methodology for Adiabatic Calorimetry:

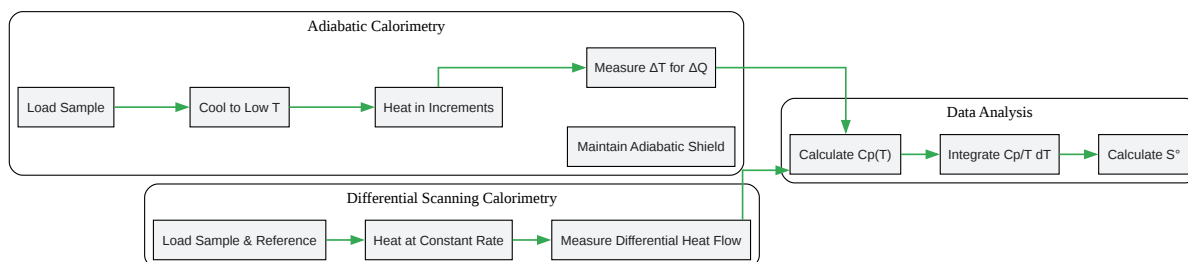
- **Sample Loading:** A known mass of the sample is hermetically sealed in a calorimeter vessel.
- **Cryostat and Adiabatic Shields:** The calorimeter vessel is placed within a cryostat, which allows for measurements over a wide range of temperatures, typically from near absolute zero to above room temperature. The vessel is surrounded by one or more adiabatic shields.
- **Heating and Temperature Measurement:** A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature. The temperature is measured with high precision using a calibrated thermometer.
- **Maintaining Adiabatic Conditions:** The temperature of the adiabatic shields is continuously adjusted to match the temperature of the calorimeter vessel, minimizing any heat exchange.

with the surroundings.

- **Heat Capacity Calculation:** The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise.
- **Entropy Calculation:** The standard entropy at 298.15 K is determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to 298.15 K, and accounting for the entropies of any phase transitions that occur within this temperature range, according to the Third Law of Thermodynamics.

#### Methodology for Differential Scanning Calorimetry (DSC):

- **Sample and Reference Pans:** A small, accurately weighed amount of the sample is placed in a sample pan, and an empty pan serves as a reference.
- **Heating Program:** The sample and reference pans are heated at a constant rate in a controlled atmosphere.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Heat Capacity Determination:** The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.
- **Phase Transition Analysis:** DSC can also be used to measure the enthalpy and temperature of phase transitions (e.g., melting), which are necessary for accurate entropy calculations.



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### Experimental Workflows for Heat Capacity and Entropy Determination

## Conclusion

This technical guide provides a summary of the key thermodynamic properties of **2,2,3,3,4,4-hexamethylpentane**, based on established estimation methods due to the limited availability of direct experimental data. The detailed descriptions of the standard experimental protocols for determining the enthalpy of formation, heat capacity, and entropy offer a practical framework for researchers and scientists who may wish to undertake such measurements. Accurate thermodynamic data is fundamental to advancing our understanding and application of complex molecules, and it is hoped that this guide will serve as a valuable resource for the scientific community. Further experimental investigation into the thermodynamic properties of this and other highly branched alkanes is encouraged to refine our predictive models and expand the database of fundamental chemical knowledge.

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## References

- 1. 2,2,3,3,4,4-hexamethylpentane [chemicalbook.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14608969#2-2-3-3-4-4-hexamethylpentane-thermodynamic-properties]

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